molecular formula C14H22N2O2 B1609625 N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 852180-77-9

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

Cat. No.: B1609625
CAS No.: 852180-77-9
M. Wt: 250.34 g/mol
InChI Key: CFDWJPMGCABITD-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine: is a synthetic organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a morpholine ring, an ether linkage, and a benzylamine moiety. It is commonly used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine typically involves the following steps:

    Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxybenzylamine with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. This reaction forms the ether linkage between the benzylamine and the morpholine ring.

    N-Methylation: The next step involves the methylation of the nitrogen atom in the benzylamine moiety. This can be achieved using methyl iodide or dimethyl sulfate as the methylating agents under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are the corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylamine moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Scientific Research Applications

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: It is employed as a biodegradable surfactant in the remediation of contaminated soil and water.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    N-Methyl-N-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine: Similar in structure but with a phenyl group instead of a benzyl group.

    N-Methyl-N-[4-(2-morpholin-4-ylethoxy)ethyl]amine: Similar in structure but with an ethyl group instead of a benzyl group.

Uniqueness: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is unique due to the presence of both a morpholine ring and a benzylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-12-13-2-4-14(5-3-13)18-11-8-16-6-9-17-10-7-16/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDWJPMGCABITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427641
Record name N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-77-9
Record name N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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